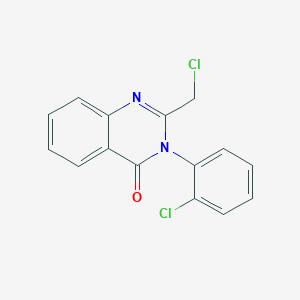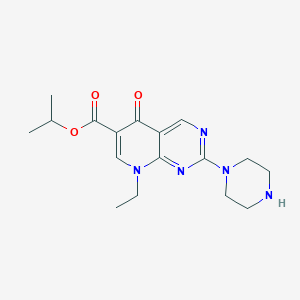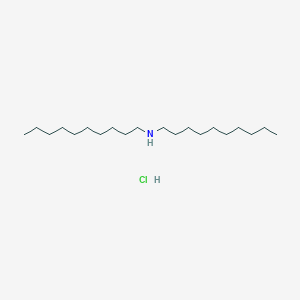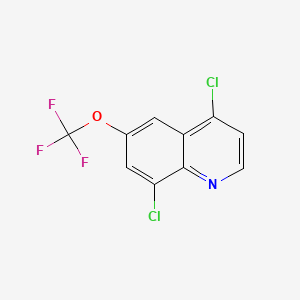![molecular formula C15H30N4O4S B13427495 tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures . The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
tert-Butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and reactivity. The pathways involved often include the inhibition of enzyme activity or the modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate include:
tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate: This compound has a similar structure but lacks the thioyl group, making it less reactive in certain conditions.
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Another similar compound with slight variations in the functional groups, affecting its reactivity and applications.
Properties
Molecular Formula |
C15H30N4O4S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate |
InChI |
InChI=1S/C15H30N4O4S/c1-14(2,3)22-12(20)18-9-7-16-11(24)17-8-10-19-13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,18,20)(H,19,21)(H2,16,17,24) |
InChI Key |
QAYIJAKXGIXKEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=S)NCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)

![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)

![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)

![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)


